molecular formula C14H15NO2 B14392777 (2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol CAS No. 88390-19-6

(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol

Cat. No.: B14392777
CAS No.: 88390-19-6
M. Wt: 229.27 g/mol
InChI Key: JBAKLUTUKWQMRS-LLVKDONJSA-N
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Description

(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol: is a chiral compound that features a pyridine ring substituted with a phenyl group and an oxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Phenyl Substitution: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyridine in the presence of a palladium catalyst.

    Oxypropanol Introduction: The oxypropanol moiety can be introduced through an etherification reaction, where the pyridine derivative reacts with an appropriate epoxide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol can be oxidized to form a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can undergo reduction reactions, where the pyridine ring is hydrogenated to form a piperidine derivative.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a piperidine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyridine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(6-Methylpyridin-2-yl)oxy]propan-1-ol: Similar structure but with a methyl group instead of a phenyl group.

    (2R)-2-[(6-Chloropyridin-2-yl)oxy]propan-1-ol: Similar structure but with a chlorine atom instead of a phenyl group.

    (2R)-2-[(6-Methoxypyridin-2-yl)oxy]propan-1-ol: Similar structure but with a methoxy group instead of a phenyl group.

Uniqueness

  • The presence of the phenyl group in (2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets.
  • The compound’s chiral nature allows for enantioselective interactions, which can be crucial in medicinal chemistry for developing specific and potent drugs.

Properties

CAS No.

88390-19-6

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

(2R)-2-(6-phenylpyridin-2-yl)oxypropan-1-ol

InChI

InChI=1S/C14H15NO2/c1-11(10-16)17-14-9-5-8-13(15-14)12-6-3-2-4-7-12/h2-9,11,16H,10H2,1H3/t11-/m1/s1

InChI Key

JBAKLUTUKWQMRS-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CO)OC1=CC=CC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(CO)OC1=CC=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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